2-(2-Naphthyloxy)acetohydrazide 2-(2-Naphthyloxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 36304-47-9
VCID: VC21075207
InChI: InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15)
SMILES: C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

2-(2-Naphthyloxy)acetohydrazide

CAS No.: 36304-47-9

Cat. No.: VC21075207

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Naphthyloxy)acetohydrazide - 36304-47-9

Specification

CAS No. 36304-47-9
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 2-naphthalen-2-yloxyacetohydrazide
Standard InChI InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15)
Standard InChI Key QSMAUHGVXYUJKN-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN

Introduction

Structural Information

Chemical Identity

2-(2-Naphthyloxy)acetohydrazide has been thoroughly characterized through various analytical methods. The compound is registered with CAS number 36304-47-9 and has a well-defined molecular structure. The table below presents the key identifiers and fundamental information about this compound:

ParameterInformation
Common Name2-(2-Naphthyloxy)acetohydrazide
IUPAC Name2-naphthalen-2-yloxyacetohydrazide
CAS Number36304-47-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
InChIInChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15)
InChIKeyQSMAUHGVXYUJKN-UHFFFAOYSA-N
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(=O)NN

The structural identifiers presented above provide a comprehensive chemical description of 2-(2-Naphthyloxy)acetohydrazide, facilitating its unambiguous identification in chemical databases and literature .

Physical Properties

The physical properties of 2-(2-Naphthyloxy)acetohydrazide are essential for understanding its behavior in various chemical processes and applications. Based on available data, the compound exhibits specific collision cross-section values when analyzed using mass spectrometry techniques. These values are crucial for analytical identification and characterization of the compound .

Adductm/zPredicted CCS (Ų)
[M+H]+217.09715146.2
[M+Na]+239.07909157.8
[M+NH4]+234.12369154.5
[M+K]+255.05303151.4
[M-H]-215.08259149.6
[M+Na-2H]-237.06454153.0
[M]+216.08932148.6
[M]-216.09042148.6

The collision cross-section data presented above provides valuable information for analytical scientists working on the identification and quantification of this compound in complex matrices .

Structural Representation

The molecular structure of 2-(2-Naphthyloxy)acetohydrazide consists of several key functional groups that define its chemical behavior. The naphthalene ring system is connected to an acetohydrazide group through an oxygen atom, forming an ether linkage. This arrangement creates a molecule with multiple potential reaction sites, including:

  • The naphthalene ring system, which can undergo typical aromatic substitution reactions

  • The ether linkage, which connects the naphthalene unit to the acetohydrazide portion

  • The hydrazide functional group (-CONHNH2), which is particularly reactive due to the presence of both carbonyl and amine functionalities

The presence of these functional groups contributes to the compound's ability to participate in various chemical transformations and interact with biological targets.

Synthesis Methods

The synthesis of 2-(2-Naphthyloxy)acetohydrazide typically follows a well-established chemical pathway that involves the reaction of an appropriate ester precursor with hydrazine hydrate in ethanol. This synthetic route is characteristic of many hydrazide compounds and proceeds under relatively mild conditions.

The general procedure involves:

  • Preparation of a suitable ester derivative, typically a 2-(2-naphthyloxy)acetate

  • Reaction of this ester with hydrazine hydrate (N2H4·H2O) in ethanol

  • Refluxing the reaction mixture for approximately 18-24 hours

  • Purification steps to isolate the desired 2-(2-Naphthyloxy)acetohydrazide

The reaction can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and concentration of reactants. This synthetic approach is advantageous due to its straightforward procedure and the accessibility of starting materials.

Chemical Properties and Reactivity

The chemical behavior of 2-(2-Naphthyloxy)acetohydrazide is largely dictated by the hydrazide functional group and the aromatic naphthalene system. The hydrazide group (-CONHNH2) is particularly noteworthy for its nucleophilic character, which enables it to participate in various condensation reactions with carbonyl compounds such as aldehydes and ketones.

Key reactive properties include:

  • Nucleophilic reactions at the terminal -NH2 group of the hydrazide moiety

  • Condensation reactions leading to the formation of hydrazones and related derivatives

  • Potential for coordination with metal ions through the carbonyl oxygen and nitrogen atoms

  • Possible participation in cyclization reactions to form heterocyclic compounds

These chemical properties make 2-(2-Naphthyloxy)acetohydrazide versatile in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. The compound can serve as a building block for the synthesis of various Schiff bases and other nitrogen-containing heterocycles .

Related Compounds and Derivatives

The structural framework of 2-(2-Naphthyloxy)acetohydrazide serves as a foundation for the development of various derivatives with enhanced or modified properties. Several related compounds have been synthesized and studied for their unique chemical and biological characteristics .

Structural Analogues

Notable structural analogues and derivatives include:

  • 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide (C12H11BrN2O2), which incorporates a bromine atom at the 1-position of the naphthalene ring, potentially altering its reactivity and biological properties

  • N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide, a Schiff base formed by the condensation of 2-(2-Naphthyloxy)acetohydrazide with 4-methylbenzaldehyde, which may exhibit different biological activities compared to the parent compound

  • N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, a crystalline compound that forms interesting hydrogen-bonded structures in the solid state

The table below provides a comparison of these related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Distinctive Feature
2-(2-Naphthyloxy)acetohydrazideC12H12N2O2216.24Parent compound
2-[(1-Bromo-2-naphthyl)oxy]acetohydrazideC12H11BrN2O2295.13Brominated derivative
N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazideC20H18N2O2Not specified in sourcesSchiff base derivative
N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrateC24H20N2O4·H2ONot specified in sourcesCrystalline hydrate form

These structural variations provide opportunities for exploring structure-activity relationships and optimizing properties for specific applications .

Research Findings

Scientific investigation of 2-(2-Naphthyloxy)acetohydrazide and its derivatives has yielded several noteworthy findings that contribute to our understanding of this compound class. While specific research directly focused on 2-(2-Naphthyloxy)acetohydrazide is somewhat limited in the provided search results, several important aspects have been documented.

Crystallographic Studies

Crystallographic analysis of related compounds, such as N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, has revealed interesting structural features and intermolecular interactions in the solid state. This compound forms twisted planes parallel to the (011) crystallographic plane, with water molecules participating in hydrogen bonding networks. The presence of O—H⋯O and N—H⋯O hydrogen bonds leads to the formation of helical arrangements in the crystal structure .

These findings provide valuable insights into the potential supramolecular behavior of 2-(2-Naphthyloxy)acetohydrazide and its derivatives, which could be relevant for applications in crystal engineering and materials science .

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